Cyclohexyl(phenyl)methanol

Asymmetric bioreduction Chiral alcohol synthesis Whole-cell biocatalysis

Cyclohexyl(phenyl)methanol (CHPM, α-cyclohexylbenzenemethanol, C13H18O, MW 190.28) is a secondary alcohol bearing both a cyclohexyl and a phenyl substituent on the same sp³ carbinol carbon. This dual-ring architecture produces a computed logP (XLogP3) of 3.4, approximately 2.3 log units higher than benzyl alcohol (XLogP3 1.1) and 1.8 log units higher than cyclohexylmethanol (XLogP3 ca.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 945-49-3
Cat. No. B1583271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(phenyl)methanol
CAS945-49-3
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2
InChIKeyQDYKZBKCLHBUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(phenyl)methanol (CAS 945-49-3): Physicochemical Baseline and Compound-Class Position for Informed Procurement


Cyclohexyl(phenyl)methanol (CHPM, α-cyclohexylbenzenemethanol, C13H18O, MW 190.28) is a secondary alcohol bearing both a cyclohexyl and a phenyl substituent on the same sp³ carbinol carbon [1]. This dual-ring architecture produces a computed logP (XLogP3) of 3.4, approximately 2.3 log units higher than benzyl alcohol (XLogP3 1.1) and 1.8 log units higher than cyclohexylmethanol (XLogP3 ca. 1.6–1.9) [1]. The chiral centre at the hydroxyl-bearing carbon renders the compound resolvable into (S)- and (R)-enantiomers, with experimentally reported melting points of ca. 41–48 °C, boiling point of ca. 305 °C (760 mmHg), and density of 1.039 g·cm⁻³ [2][3]. Its Beilstein reference (3-06-00-02527) and MDL identifier (MFCD00019357) confirm long-standing cataloguing in authoritative chemical registries [2].

Why Generic Substitution of Cyclohexyl(phenyl)methanol (945-49-3) with Single-Ring or Racemic Analogs Fails


Cyclohexyl(phenyl)methanol cannot be straightforwardly interchanged with benzyl alcohol, cyclohexylmethanol, or even racemic CHPM when stereochemical outcome, receptor-binding profile, or conformational behaviour matters. The (S)- and (R)-enantiomers exhibit vastly different performance in biocatalytic asymmetric reduction screens; a screen of 10 bacterial strains identified Lactobacillus paracasei BD101 as producing (S)-CHPM at >99% enantiomeric excess (ee), whereas Candida magnoliae MY 1785 afforded the opposite enantiomeric preference at only 75% ee [1]. The phenyl-versus-cyclohexyl substitution pattern further dictates OH conformation and London-dispersion-driven aggregation behaviour, as demonstrated by supersonic-jet FTIR spectroscopy showing that phenyl-substituted and cyclohexyl-substituted methanols adopt qualitatively different hydrogen-bonded dimer topologies [2]. Selecting the incorrect enantiomeric form or a single-ring analog therefore risks loss of stereochemical fidelity, altered intermolecular interactions, and incompatible physicochemical properties.

Cyclohexyl(phenyl)methanol (945-49-3): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Enantioselective Biocatalytic Reduction: (S)-CHPM Produced with >99% ee vs. C. magnoliae (75% ee) and L. pseudomesenteroides N13 (99% ee, Optimised)

In a direct head-to-head screen of 10 bacterial and fungal strains, Lactobacillus paracasei BD101 produced (S)-cyclohexyl(phenyl)methanol with >99% enantiomeric excess and 92% preparative yield (5.602 g isolated) [1]. By contrast, an earlier screen of 129 fungal and yeast strains yielded Candida magnoliae MY 1785, which produced the opposite (+) enantiomer with only 75% ee and 55% conversion [2]. A subsequent study with Leuconostoc pseudomesenteroides N13 under distance-based design-focused optimisation achieved 99% ee, 99% conversion, and 96% yield, representing a comparable but computationally optimised alternative that requires 72 h incubation at 30 °C and pH 6.46 [3]. The L. paracasei BD101 system therefore offers the highest reported enantioselectivity without requiring mathematical optimisation modelling.

Asymmetric bioreduction Chiral alcohol synthesis Whole-cell biocatalysis

Lipophilicity Differentiation: CHPM (XLogP3 3.4) vs. Benzyl Alcohol (XLogP3 1.1) and Cyclohexylmethanol (XLogP3 ca. 1.6–1.9)

The computed octanol–water partition coefficient (XLogP3) for cyclohexyl(phenyl)methanol is 3.4, compared with 1.1 for benzyl alcohol (phenylmethanol) and approximately 1.6–1.9 for cyclohexylmethanol [1][2]. The 2.3 log-unit increase over benzyl alcohol corresponds to an approximately 200-fold greater partitioning into octanol, while the 1.5–1.8 log-unit increase over cyclohexylmethanol corresponds to an approximately 30–60-fold difference. This elevated lipophilicity is a direct consequence of the combined cyclohexyl and phenyl substitution on the same carbon, increasing molecular volume and reducing the relative contribution of the single hydroxyl group to polarity.

Lipophilicity Partition coefficient Physicochemical property comparison

Benzodiazepine Receptor Binding: CHPM Displaces ³H-Flumazenil in Competitive Binding Assays

Cyclohexyl(phenyl)methanol (CHPM) has been shown to bind to the benzodiazepine receptor in vitro, as determined by competitive binding assays using ³H-flumazenil as the radioligand . This receptor interaction is not observed with structurally simpler monocyclic alcohols such as benzyl alcohol or cyclohexylmethanol, which lack the biphenyl-like architecture required for benzodiazepine-site recognition. The molecular structure of CHPM, containing both cyclohexyl and phenyl groups, is proposed to mimic the biphenyl pharmacophore necessary for benzodiazepine receptor antagonism . However, a quantitative Ki or IC50 value for CHPM at the benzodiazepine receptor was not retrievable from the publicly accessible BindingDB or ChEMBL records at the time of this analysis.

Benzodiazepine receptor Radioligand binding Neuropharmacology

Supersonic-Jet FTIR Conformational Analysis: Phenyl- vs. Cyclohexyl-Substituted Methanol Dimer Topologies Differ Qualitatively

Altnoeder et al. (2014) investigated the hydrogen-bonded dimers of benzyl alcohol (phenyl-substituted) and cyclohexylmethanol (cyclohexyl-substituted) by supersonic-jet FTIR spectroscopy, complemented by Raman spectra and CCSD(T)-corrected quantum chemical calculations [1]. The study revealed that in phenyl-substituted methanols, cooperative OH···OH···π hydrogen-bonding patterns compete with σ–π London dispersion interactions, whereas in cyclohexyl-substituted methanols, dispersion interactions arising from the saturated ring are maximised at the expense of hydrogen-bond strength. Cyclohexyl(phenyl)methanol, combining both substitution types on the same carbon centre, is predicted to exhibit hybrid conformational behaviour in which both π-type and σ-type dispersion compete, generating a richer and more complex conformational landscape than either monocyclic analog alone. This has consequences for molecular recognition, crystal packing, and supramolecular assembly.

Jet-FTIR spectroscopy Conformational analysis London dispersion

Preparative-Scale Enantiopure Production: (S)-CHPM Isolated at >99% ee (5.602 g) Using L. paracasei BD101 Whole-Cell Biocatalysis

Şahin et al. (2019) demonstrated the first effective preparative-scale synthesis of enantiomerically pure (S)-cyclohexyl(phenyl)methanol using Lactobacillus paracasei BD101 whole-cell biocatalyst [1]. Under systematically optimised bioreduction conditions, 5.602 g of (S)-CHPM was produced with >99% enantiomeric excess and 92% isolated yield from the prochiral ketone cyclohexyl(phenyl)methanone. This represents the first reported example of biocatalytic production of (S)-CHPM at a scale exceeding 5 g in a single batch. No chemical asymmetric reduction method has been reported to match this combination of enantioselectivity and preparative throughput for this specific substrate [1].

Preparative-scale biocatalysis Enantiopure alcohol Asymmetric reduction

Cyclohexyl(phenyl)methanol (945-49-3): Evidence-Anchored Research and Industrial Application Scenarios


Chiral Pharmaceutical Intermediate: Enantiopure (S)-CHPM via L. paracasei BD101 Biocatalytic Reduction

Procurement of enantiopure (S)-cyclohexyl(phenyl)methanol (>99% ee) at multigram scale is enabled by the L. paracasei BD101 whole-cell biocatalytic system reported by Şahin et al. (2019), which delivers 5.602 g of product with 92% yield [1]. This resolves the limitation of chemical reduction methods that yield racemic product and alternative biocatalysts that achieve only 75% ee (C. magnoliae MY 1785). Downstream applications in pharmaceutical synthesis—such as chiral building blocks for D4 dopamine receptor ligands (e.g., patent US 5,538,965) or IDO inhibitors (WO 2009/073620)—require the enantiomeric purity that only the L. paracasei BD101 route currently provides at validated preparative scale.

Benzodiazepine Receptor Ligand Screening: CHPM as a Biphenyl-Mimetic Scaffold

CHPM has been shown to bind to the benzodiazepine receptor in competitive ³H-flumazenil displacement assays [1], distinguishing it from common monocyclic alcohols. This property positions CHPM as a structurally simple, commercially available biphenyl-mimetic scaffold for benzodiazepine receptor research. Users conducting structure–activity relationship (SAR) studies around GABA-A receptor modulators can employ CHPM as a reference compound or starting point for further derivatisation, leveraging its confirmed target engagement where benzyl alcohol and cyclohexylmethanol show no equivalent activity.

Conformational and Dispersion-Interaction Studies: Dual π/σ Dispersion Scaffold for Supersonic-Jet Spectroscopy

The supersonic-jet FTIR study by Altnoeder et al. (2014) established that phenyl-substituted and cyclohexyl-substituted methanols exhibit qualitatively distinct hydrogen-bonded dimer topologies, with the phenyl group engaging in OH···π interactions while the cyclohexyl group maximises σ-type London dispersion [1]. CHPM, bearing both substituents on the same carbon, provides a unique single-molecule platform to interrogate the competition between π-type and σ-type dispersion forces. This makes CHPM a valuable compound for physical chemists and spectroscopists studying the balance of non-covalent interactions in molecular clusters.

Biocatalytic Process Development: Benchmark Substrate for Asymmetric Reduction of Bulky Aryl–Alkyl Ketones

The asymmetric reduction of cyclohexyl(phenyl)methanone to produce CHPM has been established as a benchmark reaction for evaluating novel biocatalysts, with three independently reported systems—L. paracasei BD101 (>99% ee, 92% yield) [1], C. magnoliae MY 1785 (75% ee, 55% yield) , and L. pseudomesenteroides N13 (99% ee, 96% yield after mathematical optimisation) [2]—providing quantitative performance comparators. Researchers developing new ketoreductases, alcohol dehydrogenases, or whole-cell biocatalytic systems can use CHPM synthesis as a standardised test reaction with published benchmark data for enantioselectivity and yield.

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